6-Ketoestriol

描述

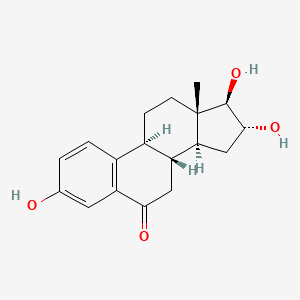

Structure

3D Structure

属性

IUPAC Name |

(8R,9S,13S,14S,16R,17R)-3,16,17-trihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O4/c1-18-5-4-11-10-3-2-9(19)6-13(10)15(20)7-12(11)14(18)8-16(21)17(18)22/h2-3,6,11-12,14,16-17,19,21-22H,4-5,7-8H2,1H3/t11-,12-,14+,16-,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFIDTBVOMQKDC-XCYHEEQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)O)CC(=O)C4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CC(=O)C4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317510 | |

| Record name | 6-Ketoestriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 6-Ketoestriol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000530 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7323-86-6 | |

| Record name | 6-Ketoestriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7323-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ketoestriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Ketoestriol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MH3UHG2T3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-Ketoestriol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000530 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Enzymatic Transformations of 6 Ketoestriol

Precursor Estrogens and Oxidative Pathways Leading to 6-Ketoestriol Formation

The journey to this compound begins with primary estrogens, such as Estradiol (B170435) and its metabolite, Estriol (B74026). The formation is a two-step oxidative process: an initial hydroxylation at the C-6 position of the steroid's B-ring, followed by the oxidation of this new hydroxyl group into a ketone.

Role of Cytochrome P450 Enzymes in 6-Hydroxylation and Subsequent Oxidation of Estrogens (e.g., Estradiol, Estriol)

The initial and rate-limiting step in the formation of this compound precursors is the hydroxylation of estrogens, a reaction catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. nih.gov These heme-containing monooxygenases are primarily located in the liver and other steroidogenic tissues. nih.gov Research has identified specific CYP isoforms responsible for adding a hydroxyl group to the C-6 position of estradiol. Studies utilizing rat liver microsomes have shown that CYP2B1 and CYP2B2 are major enzymes catalyzing both 6α- and 6β-hydroxylation of estradiol, with CYP1A1 and CYP1A2 also contributing to 6α-hydroxylation.

Following 6-hydroxylation, the resulting intermediates, 6α-hydroxyestradiol and 6β-hydroxyestradiol, undergo further oxidation. The hydroxyl group at the C-6 position is converted into a ketone, yielding this compound. This conversion is catalyzed by a class of enzymes known as hydroxysteroid dehydrogenases (HSDs). nih.govwikipedia.org While the specific HSD isoform responsible for oxidizing 6-hydroxyestrogens has not been definitively identified, the function of HSDs in catalyzing keto-hydroxy interconversions is well-established in steroid metabolism, such as the conversion between estrone (B1671321) (a ketone) and estradiol (an alcohol). nih.govwikipedia.org

| Enzyme Family | Specific Enzyme(s) | Role in this compound Biosynthesis | Precursor Substrate(s) |

| Cytochrome P450 | CYP2B1/2B2, CYP1A1/1A2 | Catalyze 6-hydroxylation | Estradiol, Estriol |

| Hydroxysteroid Dehydrogenase (HSD) | Not fully specified | Catalyze oxidation of 6-hydroxyl group to a keto group | 6α/β-hydroxyestradiol |

Specificity and Regulation of Enzymatic Activities Governing this compound Formation

The enzymatic pathways leading to this compound are tightly regulated, ensuring a controlled production of this metabolite. CYP enzymes exhibit remarkable substrate and positional specificity. For instance, CYP1B1 specifically catalyzes 4-hydroxylation of estradiol, whereas the CYP2B and CYP1A families show a preference for the C-6 and C-2 positions, respectively. nih.gov

The expression and activity of these enzymes are subject to complex regulatory mechanisms. Many CYP isoforms can be induced by their own substrates, creating a feedback loop that enhances metabolism. nih.gov Furthermore, estrogen itself, through the estrogen receptor (ER), can regulate the expression of certain CYP genes. For example, CYP2B6 expression has been shown to be regulated by the estrogen receptor in breast cancer cells, suggesting a direct mechanism by which estrogen levels can influence their own metabolic pathways. nih.gov Conversely, high concentrations of female sex hormones have been observed to have an inhibitory effect on CYP1A2 activity, demonstrating another layer of control. nih.gov This intricate regulation dictates the balance of different estrogen metabolites, including the precursors to this compound.

Further Metabolic Conversion and Conjugation of this compound

Once formed, this compound is not an endpoint metabolite. It undergoes further biotransformation, primarily through Phase II conjugation reactions, to increase its water solubility and facilitate its excretion from the body.

Glucuronidation and Sulfation Pathways of this compound

Glucuronidation and sulfation are the principal conjugation pathways for estrogens and their metabolites. oup.comnih.gov These reactions involve the attachment of a glucuronic acid or a sulfo group to the hydroxyl groups of the steroid.

Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes located in the endoplasmic reticulum of cells, particularly in the liver. oup.com While direct studies on this compound are limited, research on related hydroxylated estrogens (catechol estrogens) shows that several UGT isoforms, including UGT1A1, UGT1A3, and UGT2B7, are active in their conjugation. cohlife.orgnih.gov It is highly probable that these enzymes also recognize the hydroxyl groups on this compound as substrates, attaching a glucuronic acid moiety to either the C-3 or C-17 position. oup.com

Sulfation involves the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the estrogen. This reaction is catalyzed by sulfotransferases (SULTs). nih.gov The isoform SULT1E1, also known as estrogen sulfotransferase, displays high efficiency for the sulfonation of estradiol and estrone at physiological concentrations. nih.gov The hydroxyl groups of this compound make it a plausible substrate for SULT1E1, resulting in the formation of a sulfate (B86663) conjugate, which renders the molecule biologically inactive and primed for elimination. nih.gov Studies have shown that synthetic 6-hydroxyestrogen 6-sulfates are reactive, underscoring that 6-oxygenated estrogens are indeed substrates for sulfation pathways. nih.gov

| Conjugation Pathway | Enzyme Superfamily | Key Isoforms for Estrogen Metabolism | Function |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UGT1A1, UGT1A3, UGT2B7 | Adds glucuronic acid to increase water solubility for excretion. |

| Sulfation | Sulfotransferases (SULTs) | SULT1E1 | Adds a sulfo group, inactivating the molecule and preparing it for excretion. |

Formation of Related Keto-Estriol Derivatives and Epimers

The metabolism of this compound may also involve further structural modifications. The action of hydroxysteroid dehydrogenases (HSDs) is often reversible. nih.gov This suggests that this compound could potentially be reduced back to its 6-hydroxy precursors, 6α-hydroxyestradiol and 6β-hydroxyestradiol. This interconversion between the 6-keto and 6-hydroxy forms would be analogous to the well-documented equilibrium between estrone and estradiol, which is also mediated by HSDs. wikipedia.org Such a reaction would create a dynamic balance between these related metabolites.

While specific epimers or other keto-derivatives originating directly from this compound have not been extensively characterized, the metabolism of other complex keto-compounds can involve processes like beta-oxidation that shorten side chains, leading to derivatives such as dinor- or dihydro-diketo- metabolites. nih.gov It is conceivable that this compound could undergo similar, yet-to-be-identified enzymatic transformations, leading to a broader array of related derivatives.

Mechanistic Investigations of 6 Ketoestriol Biological Activities in Research Models

Interactions with Estrogen Receptors (ERα and ERβ) in In Vitro Systems.

Estrogen receptors (ERs), specifically ERα and ERβ, are intracellular proteins that mediate the biological effects of estrogens. wikipedia.org These receptors belong to the nuclear receptor family and function as ligand-dependent transcription factors. wikipedia.orgwikipedia.org Upon binding to a ligand, ERs undergo conformational changes, dimerize, and interact with specific DNA sequences known as estrogen response elements (EREs) to modulate gene expression. wikipedia.orgclockss.orgbmbreports.org In vitro systems are commonly used to study the direct interactions between compounds and estrogen receptors.

Quantitative Structure-Activity Relationship (QSAR) Analysis of 6-Ketoestriol Binding Affinities and Modes.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational approach used to correlate the structural properties of compounds with their biological activities, such as binding affinity to receptors. umich.edunih.govd-nb.info This method seeks empirical correlations between a measure of biological activity or binding affinity and various molecular properties, including physiochemical and topological features, as well as three-dimensional structures. umich.edu For estrogen receptors, QSAR models have been developed to predict the binding affinity of various chemicals. nih.govnih.gov These models often consider parameters such as nucleophilicity, interatomic distances between electronegative heteroatoms, and electron donor capability of heteroatoms as important variables for ER binding affinity. nih.gov While QSAR is a valuable tool for understanding ligand-receptor interactions and predicting the activity of new compounds, specific detailed QSAR analysis focused solely on this compound's binding affinities and modes to ERα and ERβ was not available in the provided search results.

Receptor Selectivity and Ligand-Induced Conformational Changes of Estrogen Receptors by this compound.

Ligand binding to estrogen receptors triggers conformational changes in their ligand-binding domain (LBD), which are crucial for receptor activation, dimerization, and the recruitment of co-regulator proteins. clockss.orgbmbreports.orgnih.gov These conformational changes determine the interaction with coactivators or corepressors, influencing the transcriptional outcome. wikipedia.orgclockss.org Estrogen receptors can form homodimers (ERα-ERα or ERβ-ERβ) or heterodimers (ERα-ERβ), and the type of dimer formed can influence cellular functions. wikipedia.orgbmbreports.orgnih.gov Receptor selectivity refers to the preferential binding of a ligand to one ER subtype over the other. Selective estrogen receptor modulators (SERMs), for instance, can act as agonists or antagonists depending on the tissue and the specific ER subtype. wikipedia.orgnih.gov The provided information discusses how different ligands can induce varying conformational changes in ERs, leading to differential recruitment of coactivators and subsequent selective activation of ER subtypes. wikipedia.orgclockss.orgnih.gov While this compound is an estrogen metabolite, specific details regarding its selectivity for ERα or ERβ and the precise conformational changes it induces in these receptors were not explicitly detailed in the provided search results. General mechanisms of ligand-induced conformational changes and receptor selectivity in the context of estrogen receptors are well-established. wikipedia.orgwikipedia.orgclockss.orgbmbreports.orgnih.govnih.govmdpi.com

Modulation of Cellular Signaling Pathways by this compound in Cell Culture Models.

Cell culture models are widely used in research to investigate the effects of compounds on cellular processes and signaling pathways in a controlled environment. nih.gov Estrogen receptors, upon activation by ligands, can modulate various cellular signaling pathways. Beyond the classical genomic pathway involving direct DNA binding, ERs can also participate in non-genomic signaling cascades. wikipedia.orgbmbreports.org These pathways can involve interactions with other proteins and can influence processes such as cell growth, proliferation, and metabolism. wikipedia.orgnih.govcellsignal.comwikipedia.org While the provided information discusses the modulation of cellular signaling pathways by estrogen receptors in general, and mentions this compound as an estrogen metabolite, specific studies detailing the precise cellular signaling pathways modulated directly by this compound in defined cell culture models were not extensively described in the provided search results. General signaling pathways influenced by estrogen receptors include the MAPK/ERK and PI3K/AKT pathways. wikipedia.orgcellsignal.com

Impact on Gene Expression Profiles and Transcriptional Regulation by this compound.

Estrogen receptors, as ligand-activated transcription factors, play a significant role in regulating gene expression. wikipedia.orgbmbreports.orgnih.gov Upon binding to ligands and forming dimers, ERs interact with EREs in the promoter regions of target genes, modulating their transcription. wikipedia.orgbmbreports.org This process involves the recruitment of coactivators or corepressors, influencing the rate of mRNA synthesis. clockss.orgbmbreports.orgnih.gov Gene expression profiling techniques, such as RNA sequencing, allow for the comprehensive analysis of changes in mRNA levels in response to a compound. nih.govnih.gov Transcriptional regulation is a complex process involving various transcription factors and epigenetic modifications. wikipedia.orgbiomodal.comwikipedia.orgnih.gov While estrogen receptors are known to impact gene expression profiles and transcriptional regulation, and this compound is an estrogen metabolite, specific research findings detailing the precise impact of this compound on global gene expression profiles and the specific transcriptional regulatory pathways it modulates were not prominently featured in the provided search results. Studies on other compounds have shown significant changes in gene expression related to various metabolic pathways and cellular processes in cell lines. nih.govnih.gov

Cellular Responses and Physiological Effects of this compound in Defined Cell Lines.

Defined cell lines are valuable tools for studying cellular responses and physiological effects of compounds under controlled conditions. nih.gov Cellular responses to estrogen receptor activation can include changes in cell proliferation, differentiation, and survival, depending on the cell type and the specific ligand. bmbreports.orgplos.orgfrontiersin.org The provided information highlights how different cell types can exhibit differential responses to various stimuli, and how factors like passage number can affect cell line characteristics and responses in research. atcc.orgatcc.orgmdpi.com While the general concept of cellular responses to estrogenic compounds in cell lines is discussed, specific detailed research findings on the unique cellular responses and physiological effects directly attributable to this compound in defined cell lines were not extensively provided in the search results within the scope of the outline. Studies on other compounds in defined cell lines have investigated effects on cell viability, proliferation, and metabolic changes. nih.gov

Advanced Analytical Methodologies for 6 Ketoestriol Research and Profiling

High-Resolution Chromatographic and Spectrometric Techniques for Quantification in Biological Matrices

The analysis of steroid hormones and their metabolites in complex biological samples such as plasma, serum, and urine necessitates highly sensitive and specific analytical methods. High-resolution chromatographic techniques coupled with mass spectrometry have become the gold standard for steroid profiling, offering superior performance over traditional immunoassays, which can be hampered by cross-reactivity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the quantitative analysis of steroid hormones due to its high sensitivity and specificity. This technique allows for the simultaneous measurement of multiple steroids in a single run. The development of a validated LC-MS/MS method for 6-Ketoestriol would involve optimizing several key parameters, including the choice of stationary phase, mobile phase composition, and mass spectrometric conditions.

Table 1: Illustrative Performance Characteristics of a Hypothetical Validated LC-MS/MS Method for this compound in Human Plasma.

| Validation Parameter | Typical Acceptance Criteria | Hypothetical Performance for this compound |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.5 pg/mL |

| Intra-assay Precision (%CV) | ≤ 15% | < 8% |

| Inter-assay Precision (%CV) | ≤ 15% | < 12% |

| Accuracy (% Recovery) | 85-115% | 92-108% |

| Matrix Effect (%) | Preferably < 15% | < 10% |

Gas chromatography-mass spectrometry (GC-MS) is a well-established and robust technique for the comprehensive profiling of urinary steroid metabolites. Due to the low volatility of steroids, a derivatization step is essential to convert them into more volatile and thermally stable compounds suitable for GC analysis. Common derivatization strategies for ketosteroids involve the formation of methoxime-trimethylsilyl (MO-TMS) ethers. This two-step process first protects the keto group and then silylates the hydroxyl groups.

A validated GC-MS method for a panel of urinary steroid hormones would typically demonstrate good linearity, low limits of detection, and acceptable precision and accuracy. While specific validation data for this compound is not widely published, the general methodology for urinary steroid profiling by GC-MS is well-documented and would be applicable.

Table 2: Typical Derivatization Agents for GC-MS Analysis of Ketosteroids.

| Derivatization Step | Reagent | Target Functional Group | Purpose |

|---|---|---|---|

| Oximation | Methoxyamine hydrochloride in pyridine | Keto group | Protects the keto group and prevents enolization. |

| Silylation | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst (e.g., NH₄I/ethanethiol) | Hydroxyl groups | Increases volatility and thermal stability. |

Immunoassays for this compound Detection in Research Settings

Immunoassays offer a high-throughput and cost-effective alternative to mass spectrometry-based methods for the detection of specific analytes. These assays rely on the highly specific binding between an antibody and its target antigen.

The development of a competitive indirect enzyme-linked immunosorbent assay (ciELISA) for a small molecule like this compound requires the synthesis of a hapten. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier protein. For this compound, this involves chemically modifying the molecule to introduce a linker arm that can be conjugated to a carrier protein such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). A patent for the synthesis of 6-alpha-functionalized estriol (B74026) derivatives, starting from this compound, provides a basis for creating such haptens.

Once the hapten-protein conjugate is used to immunize an animal and produce antibodies, a ciELISA can be developed. In this format, free this compound in a sample competes with a fixed amount of enzyme-labeled this compound for binding to a limited number of antibody-coated wells. The signal produced is inversely proportional to the concentration of this compound in the sample. The validation of a ciELISA involves assessing its sensitivity (limit of detection), specificity, precision, and accuracy.

A critical aspect of any immunoassay is the specificity of the antibody. Cross-reactivity occurs when the antibody binds to molecules that are structurally similar to the target analyte, which can lead to inaccurate measurements. For a this compound immunoassay, it is essential to evaluate the cross-reactivity with other endogenous estrogens and their metabolites, such as estriol, estrone (B1671321), and estradiol (B170435). This is typically done by testing the ability of these related steroids to displace the labeled this compound from the antibody. The results are usually expressed as the percentage of cross-reactivity relative to this compound.

Table 3: Hypothetical Cross-Reactivity Profile for a this compound Specific Antibody.

| Compound | Hypothetical Cross-Reactivity (%) |

|---|---|

| This compound | 100 |

| Estriol | < 5 |

| 16-Epiestriol | < 2 |

| Estrone | < 0.5 |

| Estradiol | < 0.5 |

| 16α-Hydroxyestrone | < 1 |

Metabolomic Profiling Techniques Incorporating this compound for Systems Biology Research

Metabolomics aims to comprehensively identify and quantify all small molecules (metabolites) in a biological system. Steroid profiling, or "steroidomics," is a targeted metabolomics approach that focuses on the analysis of the complete steroid complement. This systems biology approach can provide a more holistic view of steroid metabolism and its role in health and disease.

The inclusion of this compound in metabolomic profiling studies allows for the investigation of its relationship with other steroids and metabolic pathways. Both GC-MS and LC-MS/MS are powerful platforms for steroid metabolomics. By simultaneously measuring a broad spectrum of steroids, researchers can identify novel biomarkers and gain new insights into the complex regulation of steroidogenesis. For instance, metabolomic studies have been instrumental in understanding the pathophysiology of various adrenal and gonadal disorders. While specific metabolomics studies highlighting this compound are not abundant, the existing frameworks for steroid profiling provide the necessary tools to include this important metabolite in future systems biology research.

Physiological and Pathophysiological Correlates of 6 Ketoestriol in Non Human Biological Systems

Occurrence and Quantitative Levels of 6-Ketoestriol in Animal Tissues and Biofluids.

Research into the precise occurrence and quantitative levels of this compound in various animal tissues and biofluids is an ongoing area of investigation. While comprehensive data specifically detailing the concentrations of this compound across a wide range of animal species and tissue types is not extensively documented in the provided search results, the existence of animal studies investigating related estrogen metabolites and their effects suggests that this compound may be present as a product of estrogen metabolism in non-human systems.

Animal studies are frequently utilized to understand the physiological effects of steroid hormones and their derivatives. For instance, research involving animal models has explored the effects of estetrol (B1671307) (E4), another naturally occurring steroid hormone, and its interactions with estrogen receptors in rats. wikipedia.org While this research focuses on estetrol, it highlights the use of animal models to study the pharmacokinetics and tissue distribution of estrogen-related compounds. The relative binding affinity of estetrol to estrogen receptors in rat uterine cytosol has been reported, indicating the presence and interaction of estrogen metabolites within animal tissues. wikipedia.org

Further research is needed to specifically quantify this compound levels in different animal species, tissues (such as liver, reproductive organs, adipose tissue), and biofluids (like blood, urine, bile) under various physiological conditions. Such data would provide valuable insights into the metabolic pathways of estrogens in animals and the potential physiological roles of this compound.

Associations with Altered Metabolic States in Animal Models.

Animal models are crucial tools for investigating the associations between specific compounds and altered metabolic states. mdpi.combiocytogen.comd-nb.info While direct studies explicitly detailing the association of this compound with altered metabolic states in animal models are not prominently featured in the search results, the broader context of metabolic research in animals provides a framework for understanding how such investigations would be conducted.

Animal models of metabolic diseases, including obesity, diabetes mellitus, liver disease, and cardiovascular disease, are widely used to study disease mechanisms and evaluate potential therapies. biocytogen.comd-nb.info These models often involve dietary manipulations, such as high-fat or high-sugar diets, or genetic modifications to induce metabolic dysfunction. mdpi.comd-nb.info Studies in these models examine changes in various metabolic parameters, including weight, body composition, glucose dynamics, lipid profiles, and hormone levels. marquette.edu

Given that this compound is an estrogen metabolite, research in animal models of metabolic disorders could potentially explore its levels and activity in these states. Alterations in estrogen metabolism have been linked to metabolic changes, and investigating the role of specific metabolites like this compound in this context in animal models could provide valuable data.

Investigation of this compound's Role in Specific Organ/Tissue Homeostasis in Preclinical Settings.

Preclinical settings, primarily involving animal models, are essential for investigating the role of compounds like this compound in maintaining organ and tissue homeostasis. nih.govnih.gov Homeostasis refers to the dynamic equilibrium of physiological processes that maintain stable internal conditions. nih.govlumenlearning.com Various organs and tissues, including the liver, pancreas, and adipose tissue, play critical roles in metabolic homeostasis. researchgate.net

Animal models are used to study how different factors, including hormones and metabolites, influence the function and health of specific organs and tissues. researchgate.netnih.gov For example, animal models of liver injury and altered bile acid metabolism are used to investigate mechanisms of liver repair and the impact of metabolic changes on liver health. nih.gov Similarly, animal models of metabolic syndrome are used to study the pathophysiology of this condition, which affects multiple organs. d-nb.info

Although direct studies on this compound's specific role in organ/tissue homeostasis in preclinical settings are not detailed in the search results, the broader use of animal models to study the impact of steroid hormones and their metabolites on organ function provides a relevant context. Estrogen metabolites are known to exert effects on various tissues, and preclinical studies could investigate how this compound influences the homeostasis of specific organs involved in metabolism or endocrine regulation in animal models.

Implications for Steroid Homeostasis and Endocrine System Dynamics from a Preclinical Perspective.

From a preclinical perspective, studies in animal models have significant implications for understanding steroid homeostasis and endocrine system dynamics. nih.govnih.govmsdmanuals.comnagasaki-u.ac.jp The endocrine system, a network of glands that secrete hormones, plays a crucial role in regulating numerous physiological processes, including metabolism, growth, and reproduction. lumenlearning.commsdmanuals.comnagasaki-u.ac.jp Steroid hormones, derived from cholesterol, are a key class of hormones within this system. lumenlearning.commsdmanuals.comnih.gov

Animal studies are fundamental to elucidating the complex interactions within the endocrine system and how steroid hormones are synthesized, metabolized, and exert their effects. nih.govnagasaki-u.ac.jpnih.gov These studies help to understand the feedback mechanisms that regulate hormone production and release, as well as the binding of hormones to their receptors in target tissues. msdmanuals.comnagasaki-u.ac.jpnih.gov

The metabolism of steroid hormones results in the formation of various metabolites, some of which may have biological activity. nih.gov From a preclinical perspective, investigating metabolites like this compound in animal models can provide insights into their potential roles in modulating steroid homeostasis and influencing endocrine signaling pathways. While the specific implications of this compound for steroid homeostasis and endocrine dynamics are not explicitly detailed in the provided search results, the use of animal models to study the broader impact of estrogen metabolites on the endocrine system is well-established. wikipedia.orgnih.gov

Preclinical research in animal models can help to determine if this compound acts as an agonist or antagonist at estrogen receptors, affects hormone synthesis or clearance, or interacts with other components of the endocrine system. wikipedia.orgnih.gov Such findings from animal studies are crucial for understanding the potential physiological significance of this compound and its place within the complex network of steroid metabolism and endocrine regulation. nih.gov

Future Directions and Emerging Research Avenues for 6 Ketoestriol

Elucidating Undiscovered Enzymatic Pathways and Novel Metabolic Intermediates of 6-Ketoestriol

Understanding the complete metabolic fate of this compound is crucial for comprehending its biological roles. Current research has identified this compound as a metabolite of estriol (B74026) ebi.ac.uk. However, the specific enzymatic pathways involved in its formation from estriol and its subsequent transformation into other metabolites are not fully characterized. Future research should focus on identifying the enzymes, particularly cytochrome P450 isoforms and other potential modifying enzymes, responsible for the oxidation of estriol at the C-6 position leading to this compound oup.com.

Furthermore, investigating potential novel metabolic intermediates downstream of this compound is essential. This could involve targeted metabolomic studies using high-resolution analytical techniques such as UPLC-MS/MS to identify and characterize these intermediates in various biological matrices, including urine, serum, and specific tissues where estrogen metabolism occurs nih.govnih.govnih.gov. Studies have utilized such techniques to identify and quantify various metabolites, including this compound, in biological samples nih.govnih.govnih.govresearchgate.net. For instance, UPLC-MS/MS has been employed for metabolite profiling, revealing compounds like this compound in biological samples nih.gov. Another study utilized electrospray ionization time of flight mass spectrometry (ESI-TOF-MS) for the analysis of urinary metabolites, where this compound was among the identified compounds nih.gov. The application of advanced mass spectrometry techniques coupled with sophisticated data analysis workflows will be critical in mapping the complete metabolic network of this compound.

Advanced Mechanistic Studies on Receptor-Independent Actions of this compound in Molecular and Cellular Models

While estrogens are primarily known for their actions mediated through classical estrogen receptors (ERα and ERβ), there is growing evidence of receptor-independent effects for various steroids wikipedia.org. This compound, with its structural differences from canonical estrogens, may exert significant biological activities independent of ER binding. Although some estrogen metabolites show limited binding affinity for classical estrogen receptors, their potential for receptor-independent actions warrants investigation oup.comoup.com.

Future research should employ advanced molecular and cellular models to investigate these potential receptor-independent mechanisms. This could involve:

Studying the interaction of this compound with membrane-associated receptors or signaling pathways that are not directly linked to nuclear ERs. Some ERs are known to associate with cell membranes and interact with signaling molecules like G proteins and receptor tyrosine kinases, triggering downstream pathways like MAPK/ERK and PI3K/AKT wikipedia.org.

Investigating the influence of this compound on intracellular signaling cascades, such as kinase activities, second messenger systems, and ion channels, in cells lacking functional estrogen receptors or in the presence of ER antagonists.

Exploring potential antioxidant or other protective effects of this compound that are not mediated through receptor binding, similar to the proposed antioxidant role of estriol itself ebi.ac.uk.

Utilizing techniques such as live-cell imaging, protein-protein interaction studies, and targeted perturbation of signaling pathways in controlled cellular environments will be crucial for unraveling these complex mechanisms.

Development of Innovative Research Tools and High-Purity Analytical Standards for this compound and its Derivatives

Advancing research on this compound necessitates the availability of highly pure analytical standards and innovative research tools. The synthesis and characterization of high-purity this compound and its potential metabolites and derivatives are fundamental for accurate identification, quantification, and biological studies cymitquimica.compharmaffiliates.com. The development of robust synthetic routes to produce these compounds with high purity is a critical future direction.

Furthermore, the development of innovative research tools specifically targeting this compound would significantly accelerate research. This could include:

Highly specific antibodies for immunoassays (e.g., ELISA) that can accurately detect and quantify this compound in various biological samples with minimal cross-reactivity with other steroids researchgate.netmoleculardepot.comtandfonline.comtandfonline.com. Studies have reported the development of ELISAs for estriol using haptens derived from this compound, highlighting the potential for developing specific antibodies researchgate.nettandfonline.comtandfonline.com.

Labeled forms of this compound (e.g., isotopically labeled) for tracing its metabolic pathways and distribution in biological systems.

Affinity probes or biosensors for studying the interactions of this compound with potential binding partners, both receptor-dependent and independent.

Ensuring the availability of certified high-purity analytical standards is paramount for the reproducibility and comparability of research findings across different laboratories delta-sci.comdelta-sci.comhighpuritystandards.com.

Integrating Multi-Omics Data (e.g., Transcriptomics, Proteomics, Metabolomics) for Comprehensive Understanding of this compound's Biological Roles

A comprehensive understanding of this compound's biological roles requires the integration of data from multiple omics platforms. While metabolomics studies have identified this compound in various contexts, integrating this information with transcriptomic and proteomic data will provide a more holistic view of its effects on biological systems nih.govnih.govresearchgate.netnih.govfrontiersin.orgqiagenbioinformatics.comfrontiersin.orgnih.govnih.gov.

Future research should aim to conduct integrated multi-omics studies to:

Correlate this compound levels with changes in gene expression (transcriptomics) and protein abundance (proteomics) in relevant cell lines, tissues, or model organisms. This can help identify the molecular pathways and networks influenced by this compound. Multi-omics approaches are increasingly used to understand complex biological systems by integrating data from different levels, such as transcriptomics, proteomics, and metabolomics qiagenbioinformatics.comfrontiersin.orgnih.govmdpi.commetwarebio.com.

Investigate how genetic variations (genomics) might influence the metabolism of this compound or the cellular response to it.

Utilize bioinformatics tools and systems biology approaches to integrate and analyze multi-omics datasets, identifying potential biomarkers, regulatory pathways, and functional networks associated with this compound qiagenbioinformatics.comfrontiersin.orgnih.govmdpi.commetwarebio.com. Studies have demonstrated the power of integrating transcriptomics, proteomics, and metabolomics to reveal molecular mechanisms and identify potential biomarkers frontiersin.orgnih.gov. Metabolomics studies have identified this compound as a potential biomarker in conditions like bladder cancer and diabetic nephropathy researchgate.netnih.govnih.gov.

Integrating multi-omics data will move beyond simply identifying the presence of this compound to understanding its functional consequences at a systems level, providing deeper insights into its biological significance in both physiological and pathological processes.

Data Table: Selected Studies Referencing this compound in Metabolomic Analysis

| Study Context | Analytical Method | Biological Matrix | Key Finding Related to this compound | Citation |

| SARS-Cov-2 Inhibitor Search | UPLC-MS/MS | Plant Extracts | Identified among profiled metabolites. | nih.gov |

| Occupational Cr(VI) Exposure | UHPLC-QTOF-MS | Urine | Upregulation observed in exposed workers. | nih.govmdpi.com |

| Diabetic Nephropathy in Mice | ESI-TOF-MS | Urine | Altered levels observed in diabetic mice, returned to normal by treatment. | nih.govnih.gov |

| Non-muscle Invasive Bladder Cancer | Metabolomics (method not specified in snippet) | Urine | Found to distinguish low-grade NMIBC patients. | researchgate.netnih.gov |

| Acute Lung Injury (ALI) in Mice | Metabolomics (method not specified in snippet) | Cecal | Showed positive correlation with certain bacterial abundance and inflammatory marker. | frontiersin.org |

常见问题

Basic Research Questions

What analytical techniques are most reliable for detecting 6-Ketoestriol in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound due to its high sensitivity and specificity. Key methodological considerations include:

- Sample preparation : Solid-phase extraction (SPE) or immunoaffinity purification to minimize matrix effects.

- Validation : Calibration curves using deuterated internal standards (e.g., this compound-d4) to account for ionization variability .

- Cross-reactivity : Validate assays against structurally similar estrogens (e.g., estriol, estrone) to ensure selectivity .

What are the established protocols for synthesizing this compound in vitro?

Synthesis typically involves enzymatic oxidation of estriol using cytochrome P450 (CYP) isoforms (e.g., CYP3A4) under controlled conditions:

- Reaction setup : Phosphate buffer (pH 7.4), NADPH regeneration system, and microsomal fractions.

- Optimization : Monitor reaction kinetics via HPLC with UV detection at 280 nm.

- Purification : Use reverse-phase chromatography to isolate this compound from byproducts .

How do researchers ensure reproducibility in this compound quantification across labs?

Adopt harmonized guidelines such as:

- Standard reference materials (SRMs) : Use NIST-traceable standards.

- Inter-laboratory comparisons : Participate in proficiency testing programs.

- Detailed reporting : Document extraction efficiencies, limit of detection (LOD), and intra-/inter-day precision in publications .

Advanced Research Questions

How can contradictory data on this compound’s receptor-binding affinity be resolved?

Contradictions often arise from assay variability. Mitigation strategies include:

- Orthogonal assays : Compare results from radioligand binding assays (RBA), surface plasmon resonance (SPR), and computational docking studies.

- Data normalization : Express binding affinities relative to a common reference compound (e.g., estradiol).

- Meta-analysis : Pool data from independent studies using random-effects models to identify consensus values .

What experimental designs are optimal for studying this compound’s metabolic stability?

Use a tiered approach:

- Phase 1 (in vitro) : Incubate this compound with liver microsomes or hepatocytes to assess CYP-mediated metabolism.

- Phase 2 (in vivo) : Administer isotopically labeled this compound to animal models, followed by plasma and urine LC-MS profiling.

- Kinetic modeling : Apply Michaelis-Menten or physiologically based pharmacokinetic (PBPK) models to predict half-life and clearance .

How can researchers address challenges in isolating this compound from complex biological mixtures?

Advanced separation strategies include:

- Two-dimensional chromatography : Combine hydrophilic interaction (HILIC) and reverse-phase modes.

- Immunoaffinity columns : Develop monoclonal antibodies specific to this compound’s keto group.

- Post-column derivatization : Enhance detection via fluorescence tagging of the steroidal backbone .

What computational tools are effective for predicting this compound’s receptor interactions?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to estrogen receptors (ERα/ERβ).

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability.

- Machine learning : Train models on PubChem BioAssay data to predict off-target effects .

Data Interpretation & Reporting

How should researchers handle variability in this compound’s reported biological activity?

- Source stratification : Compare data by tissue type (e.g., breast vs. endometrial cells) and experimental conditions (e.g., serum-free vs. serum-containing media).

- Effect size analysis : Calculate Cohen’s d to distinguish biologically relevant effects from noise .

What are the best practices for validating this compound’s role in signaling pathways?

- Knockdown/knockout models : Use CRISPR-Cas9 to silence ERs and assess pathway dependency.

- Transcriptomic profiling : Pair RNA-seq with pathway enrichment tools (e.g., DAVID, GSEA) to identify downstream targets .

How can researchers improve cross-study comparability for this compound’s pharmacokinetic data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。